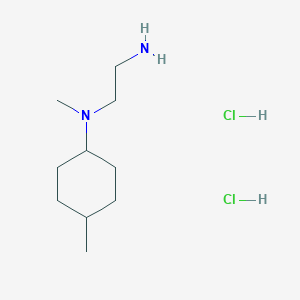

N-(2-aminoethyl)-N,4-dimethylcyclohexan-1-amine dihydrochloride

Descripción

N-(2-Aminoethyl)-N,4-dimethylcyclohexan-1-amine dihydrochloride (CAS: 1803586-73-3) is a cyclohexane-based amine derivative with a branched substituent pattern. Its structure features a cyclohexane ring substituted at the 1-position with an N-methyl-2-aminoethyl group and a methyl group at the 4-position. The dihydrochloride salt form enhances its solubility and stability, making it suitable for research and development applications, particularly in medicinal chemistry and material science .

Propiedades

IUPAC Name |

N'-methyl-N'-(4-methylcyclohexyl)ethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2.2ClH/c1-9-3-5-10(6-4-9)12(2)8-7-11;;/h9-10H,3-8,11H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWOLHFRKZYYDLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)N(C)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-N,4-dimethylcyclohexan-1-amine dihydrochloride typically involves the reaction of cyclohexanone with 2-aminoethylamine under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is then reduced to form the final product. The reaction conditions include the use of a strong acid catalyst, such as hydrochloric acid, and a reducing agent, such as sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes. The process involves the continuous flow of reactants through a reactor system, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems and advanced purification techniques helps in achieving the desired quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions: N-(2-Aminoethyl)-N,4-dimethylcyclohexan-1-amine dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involve the replacement of a functional group in the compound with another group, often using nucleophiles or electrophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products have their own unique properties and applications in various fields.

Aplicaciones Científicas De Investigación

N-(2-Aminoethyl)-N,4-dimethylcyclohexan-1-amine dihydrochloride is widely used in scientific research due to its versatile properties. It is employed in the synthesis of pharmaceuticals, where it serves as a building block for the development of new drugs. In biology, the compound is used as a reagent in biochemical assays and studies involving enzyme inhibition. Its applications in chemistry include its use as a ligand in coordination chemistry and as a precursor for the synthesis of complex organic molecules. In industry, the compound is utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which N-(2-Aminoethyl)-N,4-dimethylcyclohexan-1-amine dihydrochloride exerts its effects depends on its specific application. In pharmaceuticals, the compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved in its mechanism of action vary depending on the biological system and the specific reaction being studied.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s unique combination of a cyclohexane core, aminoethyl group, and methyl substituents distinguishes it from related amines. Below is a comparative analysis with key analogs:

N-(4-Chloro-benzyl)-cyclohexane-1,4-diamine Hydrochloride (CAS: 1353956-59-8)

- Structure : Cyclohexane ring with 1,4-diamine groups and a 4-chlorobenzyl substituent.

- Key Differences: The presence of a chlorobenzyl group increases lipophilicity compared to the methyl and aminoethyl groups in the target compound. The 1,4-diamine arrangement may enhance metal chelation properties, unlike the mono-aminoethyl substitution in the target .

N-(2-Aminoethyl)-N-methyloxan-4-amine Dihydrochloride (CAS: 1803590-82-0)

- Structure: Oxane (tetrahydropyran) ring substituted with a methylaminoethyl group.

- Key Differences :

trans-4-(Dimethylamino)cyclohexanol (CAS: 103023-51-4)

- Structure: Cyclohexanol with a trans-4-dimethylamino group.

- Key Differences: The hydroxyl group enhances hydrogen-bonding capacity, which is absent in the target compound.

Triethylenetetramine (TETA) Derivatives

- Structure : Linear polyamine (NH₂-(CH₂)₂-NH-(CH₂)₂-NH-(CH₂)₂-NH₂).

- Key Differences :

Physical and Chemical Properties

| Property | Target Compound | N-(4-Chloro-benzyl)-cyclohexane-1,4-diamine HCl | trans-4-(Dimethylamino)cyclohexanol |

|---|---|---|---|

| Molecular Weight | ~275 (estimated) | 275.22 g/mol | 143.2 g/mol |

| Solubility | High (dihydrochloride salt) | Moderate (chlorobenzyl group reduces polarity) | Low (hydroxyl enhances polarity) |

| Key Functional Groups | Cyclohexane, aminoethyl, methyl | Cyclohexane, chlorobenzyl, diamine | Cyclohexanol, dimethylamino |

| Applications | R&D (hypothesized) | Pharmaceutical intermediates | Organic synthesis |

Research and Application Context

- Target Compound : Likely used as a building block for drug candidates or ligands due to its rigid cyclohexane scaffold and tunable amine groups.

- N-(4-Chloro-benzyl)-cyclohexane-1,4-diamine HCl : Reported in pharmaceutical patents for kinase inhibition, leveraging its aromatic and diamine motifs .

- Triethylenetetramine : Clinically approved for copper chelation, highlighting the importance of linear polyamines in therapeutics .

Actividad Biológica

N-(2-aminoethyl)-N,4-dimethylcyclohexan-1-amine dihydrochloride is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and relevant case studies. The compound is analyzed in the context of its interactions with various biological systems, particularly its role in enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- Chemical Formula : C₉H₁₈Cl₂N₂

- Molecular Weight : 219.16 g/mol

- IUPAC Name : this compound

This structure suggests potential interactions with biological macromolecules due to the presence of amino groups and cyclohexane moieties.

Enzyme Inhibition

Recent studies have highlighted the compound's inhibitory effects on cholinesterases, which are crucial enzymes in neurotransmission. The inhibition of these enzymes can lead to increased levels of acetylcholine, potentially enhancing cognitive functions.

Case Study: Cholinesterase Inhibition

In a study assessing various compounds for their cholinesterase inhibition, this compound demonstrated significant activity:

| Compound | hBChE IC50 (nM) | mAChE Residual Activity (%) |

|---|---|---|

| This compound | 250 ± 20 | Not Active |

This indicates a moderate inhibitory effect on human butyrylcholinesterase (hBChE), suggesting potential therapeutic applications in conditions like Alzheimer's disease where cholinesterase inhibitors are beneficial .

Receptor Modulation

The compound may also interact with G protein-coupled receptors (GPCRs), which play a vital role in cellular signaling. The modulation of these receptors can influence various physiological processes, including cardiovascular function and neurotransmitter release.

The interaction with GPCRs could lead to downstream effects such as:

- Increased intracellular cAMP levels : This can enhance cardiac contractility and heart rate.

- Smooth muscle relaxation : Potentially useful in treating conditions like hypertension.

These mechanisms highlight the compound's versatility in modulating biological responses through receptor interaction .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound. These studies typically involve:

- Cell Viability Assays : Assessing cytotoxicity in human cell lines.

- Enzyme Activity Assays : Measuring the inhibition potency against cholinesterases.

Summary of Findings

The compound has shown promise as a cholinesterase inhibitor with moderate potency. Its effects on GPCRs suggest potential applications beyond enzyme inhibition, possibly influencing broader physiological pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.